
(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a synthetic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl group.
Industrial Production Methods
In an industrial setting, the production of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are critical for the successful synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: The trifluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts desirable properties, such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is investigated for its therapeutic potential. Its unique structure allows it to modulate specific biological pathways, making it a promising candidate for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its trifluoroethyl group enhances the properties of polymers and other materials, making them more durable and resistant to degradation.
Mecanismo De Acción
The mechanism of action of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to these targets, allowing it to modulate their activity. This modulation can result in various biological effects, such as the inhibition of enzymes or the activation of receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 3-Trifluoromethyl-1,2,4-triazoles
Uniqueness
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the trifluoroethyl group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds.
Propiedades
Fórmula molecular |
C6H13Cl2F3N2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H/t5-;;/m1../s1 |
Clave InChI |
QRYMVOXOYVAWEK-ZJIMSODOSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N)CC(F)(F)F.Cl.Cl |
SMILES canónico |
C1CN(CC1N)CC(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)

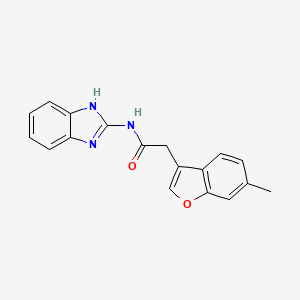
![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)
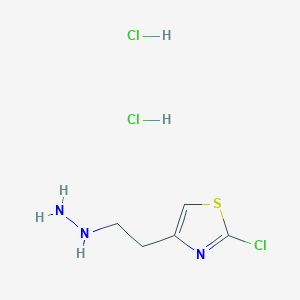
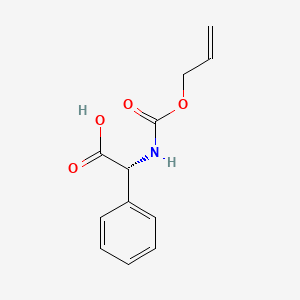


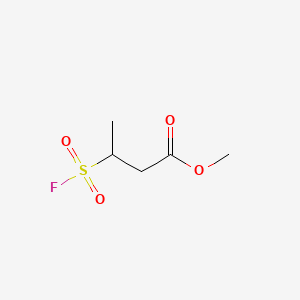
![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)
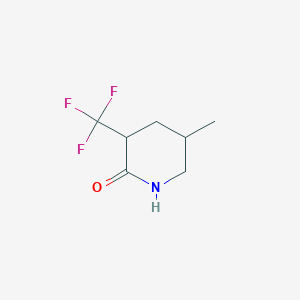
![N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B15304974.png)
![12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B15304977.png)
![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
